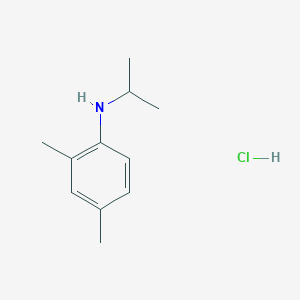![molecular formula C8H6ClN3O2 B1452910 4-クロロ-7H-ピロロ[2,3-d]ピリミジン-6-カルボン酸メチル CAS No. 944709-69-7](/img/structure/B1452910.png)
4-クロロ-7H-ピロロ[2,3-d]ピリミジン-6-カルボン酸メチル
説明
“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a chemical compound that is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates at home and abroad .
Synthesis Analysis
The synthesis of this compound involves a seven-step process from dimethyl malonate with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1nc(Cl)c2cc[nH]c2n1 . The InChI key for this compound is VIVLSUIQHWGALQ-UHFFFAOYSA-N . Chemical Reactions Analysis
The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 188-194 °C, a predicted boiling point of 289.2±50.0 °C, and a predicted density of 1.61±0.1 g/cm3 . It is soluble in DMSO, ethyl acetate, and methanol .科学的研究の応用
ジャヌスキナーゼ(JAK)阻害剤の合成
この化合物は、JAK阻害剤の合成に使用されます . JAK阻害剤は、JAK酵素ファミリーの1つまたは複数の酵素の活性を阻害する化合物であり、JAK – シグナル伝達および転写活性化因子(STAT)シグナル経路を阻害します . この経路は、細胞分裂と死、および腫瘍形成プロセスに関与しています . JAK-STATシグナル伝達の阻害は、免疫系に影響を与えるさまざまな疾患につながる可能性があります .
がんおよび炎症性疾患の治療
この化合物を使用して合成されたJAK阻害剤は、関節リウマチ、乾癬、骨髄線維症、真性赤血球増加症、皮膚炎など、がんおよび炎症性疾患の治療に治療的用途があります .
マルチターゲットキナーゼ阻害剤の開発
この化合物は、マルチターゲットキナーゼ阻害剤の開発に使用されます . これらの阻害剤は、4つの異なる癌細胞株に対して有望な細胞毒性効果を示しました .
細胞周期停止およびアポトーシスの誘導
この化合物は、HepG2細胞における細胞周期停止およびアポトーシスを誘導することが判明しました . これは、アポトーシス促進タンパク質であるカスパーゼ-3とBaxの顕著な増加、およびBcl-2活性のダウンレギュレーションを伴います .
トファシチニブ、ルキソリチニブ、SHR0302の合成
この化合物は、JAK阻害剤であるトファシチニブ、ルキソリチニブ、SHR0302およびその他の医薬品の製造に使用されます .
炎症性皮膚疾患に対する革新的な治療法の開発
4-クロロ-7H-ピロロ[2,3-d]ピリミジンは、強力なキナーゼ阻害剤、特にアトピー性皮膚炎などの炎症性皮膚疾患に対する革新的な治療法の有望な候補を開発するための足場として役立ちます .
作用機序
Target of Action
The compound, methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, also known as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, is primarily targeted towards the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as an inhibitor, disrupting the activity of one or more of the JAK family of enzymes . By doing so, it interferes with the JAK-STAT signaling pathway, which involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .
Biochemical Pathways
The disruption of the JAK-STAT signaling pathway by this compound can lead to a variety of diseases affecting the immune system . This pathway is a chain of interactions between proteins in the cell and is involved in cell division, death, and tumor formation processes .
Result of Action
The primary result of the action of this compound is the inhibition of the JAK-STAT signaling pathway . This disruption can lead to a variety of diseases affecting the immune system . It has therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Safety and Hazards
特性
IUPAC Name |
methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-4-6(9)10-3-11-7(4)12-5/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIPXNXFZLDDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653360 | |
| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-69-7 | |
| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)









